3-Chloro-4-(difluoromethoxy)benzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(difluoromethoxy)benzene-1-sulfonyl chloride is a chemical compound characterized by a benzene ring substituted with a chlorine atom, a difluoromethoxy group, and a sulfonyl chloride group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Scientific Research Applications
3-Chloro-4-(difluoromethoxy)benzene-1-sulfonyl chloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme inhibitors and as a tool in biochemical assays.
Medicine: In the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: In the production of agrochemicals, dyes, and other industrial chemicals.
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/burns/eye damage and may cause respiratory irritation . The hazard statements include H314 (Causes severe skin burns and eye damage) and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
3-Chloro-4-(difluoromethoxy)benzene-1-sulfonyl chloride is a useful reagent for the preparation of phenoxypyridylpyrimidine derivatives . These derivatives are known to modulate the activity of inositol requiring enzyme 1 (IRE1), which plays a crucial role in the unfolded protein response pathway .
Mode of Action
Based on its structure and the nature of sulfonyl chloride compounds, it can be inferred that it likely acts as an electrophile, reacting with nucleophilic sites on its target molecules .
Biochemical Pathways
The compound’s primary role in biochemical pathways is in the synthesis of phenoxypyridylpyrimidine derivatives . These derivatives modulate the activity of IRE1, a key player in the unfolded protein response pathway. This pathway is activated in response to the accumulation of unfolded proteins in the endoplasmic reticulum, a condition known as ER stress .
Result of Action
The primary result of the action of this compound is the synthesis of phenoxypyridylpyrimidine derivatives . These derivatives can modulate the activity of IRE1, potentially influencing the unfolded protein response pathway and cellular responses to ER stress .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(difluoromethoxy)benzene-1-sulfonyl chloride typically involves the chlorination of 4-(difluoromethoxy)benzene followed by sulfonylation. The reaction conditions include the use of chlorinating agents such as thionyl chloride (SOCl₂) and sulfonylating agents like chlorosulfonic acid (ClSO₃H).
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that ensures high purity and yield. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to optimize the reaction efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the sulfonyl chloride group to sulfonic acid or sulfonamide.
Substitution: Substitution reactions at the benzene ring can introduce different functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Various electrophilic and nucleophilic substitution reactions can be performed using different reagents depending on the desired product.
Major Products Formed:
Oxidation Products: Sulfonic acids, nitro compounds, and other oxidized derivatives.
Reduction Products: Sulfonic acids, sulfonamides, and other reduced derivatives.
Substitution Products: Halogenated, alkylated, and other substituted benzene derivatives.
Comparison with Similar Compounds
3-Chloro-4-(difluoromethoxy)benzoic Acid: A related compound with a carboxylic acid group instead of the sulfonyl chloride group.
3-Chloro-4-(difluoromethoxy)aniline: A compound with an amino group instead of the sulfonyl chloride group.
3-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic Acid: A pyridine derivative with a carboxylic acid group.
Uniqueness: 3-Chloro-4-(difluoromethoxy)benzene-1-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts distinct reactivity and utility compared to its analogs. This group allows for a wide range of chemical transformations, making it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
3-chloro-4-(difluoromethoxy)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F2O3S/c8-5-3-4(15(9,12)13)1-2-6(5)14-7(10)11/h1-3,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYSUBKQMDFEGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.